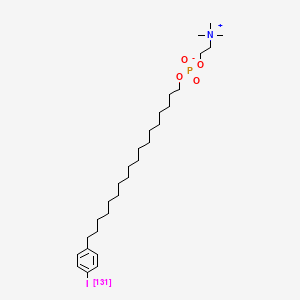

Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt

Übersicht

Beschreibung

Iopofosine I-131 ist ein kleinmolekulares Phospholipid-Arzneimittelkonjugat, das entwickelt wurde, um das Radioisotop Jod-131 direkt an Krebszellen zu transportieren. Diese Verbindung zeichnet sich insbesondere durch ihre Verwendung in der gezielten Strahlentherapie aus, bei der sie darauf abzielt, die Exposition gesunder Zellen zu minimieren und gleichzeitig die therapeutische Wirkung auf Krebszellen zu maximieren .

Vorbereitungsmethoden

Die Synthese von Iopofosine I-131 beinhaltet die Konjugation eines Phospholipidethers mit Jod-131. Der Prozess umfasst in der Regel die folgenden Schritte:

Synthese des Phospholipidethers: Dies beinhaltet die Herstellung des Phospholipid-Grundgerüsts, das dann so funktionalisiert wird, dass die Anlagerung von Jod-131 möglich ist.

Radiojodierung: Der Phospholipidether wird dann einer Radiojodierung unterzogen, bei der Jod-131 in das Molekül eingeführt wird.

Analyse Chemischer Reaktionen

Iopofosine I-131 unterliegt in erster Linie folgenden Reaktionstypen:

Substitutionsreaktionen: Die Einführung von Jod-131 in den Phospholipidether beinhaltet Substitutionsreaktionen, bei denen Jodatome andere funktionelle Gruppen im Molekül ersetzen.

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Herstellung und Stabilisierung der Verbindung und gewährleisten, dass das Jod-131 sicher an den Phospholipidether gebunden bleibt.

Wissenschaftliche Forschungsanwendungen

Iopofosine I-131 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Onkologie:

Krebsbehandlung: Es wird in der gezielten Strahlentherapie für verschiedene Krebsarten eingesetzt, darunter multiples Myelom und Waldenström-Makroglobulinämie. .

Klinische Studien: Iopofosine I-131 wird derzeit in mehreren klinischen Studien evaluiert, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener Krebsarten zu bestimmen.

Wirkmechanismus

Der Wirkmechanismus von Iopofosine I-131 beinhaltet seine selektive Aufnahme durch Krebszellen, die durch die Phospholipidether-Komponente erleichtert wird. Sobald es sich in den Krebszellen befindet, liefert das Jod-131 eine gezielte Strahlentherapie, die zu DNA-Schäden und Zelltod führt. Dieser gezielte Ansatz trägt dazu bei, die Auswirkungen auf gesunde Zellen zu minimieren und die Nebenwirkungen zu reduzieren, die üblicherweise mit der traditionellen Strahlentherapie verbunden sind .

Wirkmechanismus

The mechanism of action of Iopofosine I-131 involves its selective uptake by cancer cells, facilitated by the phospholipid ether component. Once inside the cancer cells, the iodine-131 delivers targeted radiotherapy, causing DNA damage and cell death. This targeted approach helps to minimize the impact on healthy cells, reducing the side effects commonly associated with traditional radiotherapy .

Vergleich Mit ähnlichen Verbindungen

Iopofosine I-131 ist in seiner Konstruktion und seinem Wirkmechanismus einzigartig im Vergleich zu anderen ähnlichen Verbindungen:

Phospholipid-Arzneimittelkonjugate: Ähnliche Verbindungen umfassen andere Phospholipid-Arzneimittelkonjugate, die entwickelt wurden, um therapeutische Wirkstoffe direkt an Krebszellen zu transportieren.

Radioisotopentherapien: Andere Radioisotopentherapien, wie z. B. solche mit Yttrium-90 oder Lutetium-177, zielen ebenfalls darauf ab, eine gezielte Strahlentherapie zu liefern.

Ähnliche Verbindungen

Yttrium-90: Wird in Radioisotopentherapien zur Behandlung von Krebs eingesetzt.

Lutetium-177: Ein weiteres Radioisotop, das in der gezielten Strahlentherapie eingesetzt wird.

Phospholipidether-Konjugate: Ähnliche Verbindungen, die entwickelt wurden, um therapeutische Wirkstoffe an Krebszellen zu transportieren.

Eigenschaften

CAS-Nummer |

873438-88-1 |

|---|---|

Molekularformel |

C29H53INO4P |

Molekulargewicht |

641.6 g/mol |

IUPAC-Name |

18-(4-(131I)iodanylphenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3/i30+4 |

InChI-Schlüssel |

ZOAIEFWMQLYMTF-YRKXUXMHSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |

Isomerische SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[131I] |

Kanonische SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |

Aussehen |

Solid powder |

Key on ui other cas no. |

873438-88-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

131I-NM-404; CLR-131; I-131-CLR-1404; I-131CLR1404; CLR 131; I 131 CLR 1404; I 131CLR1404; CLR131; I131CLR1404; I131CLR1404; CLR1404; CLR-1404; CLR 1404 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.